3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate

Description

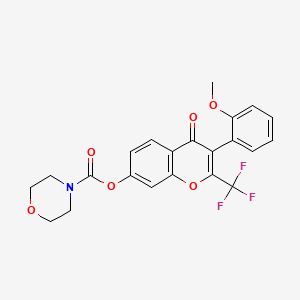

The compound 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate (CAS: 845903-21-1) is a chromen-4-one derivative with a molecular formula of C21H19NO7 and a molecular weight of 397.38 g/mol . Its structure features:

- A chromen-4-one core substituted with a trifluoromethyl group at position 2.

- A 2-methoxyphenyl group at position 3.

- A morpholine-4-carboxylate ester at position 5.

The compound’s physicochemical properties include an XLogP3 of 2.5, indicating moderate lipophilicity, and a topological polar surface area of 74.3 Ų, suggesting moderate solubility . It has been studied in the context of anticancer drug development due to its structural similarity to bioactive chromone derivatives .

Properties

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3NO6/c1-29-16-5-3-2-4-14(16)18-19(27)15-7-6-13(12-17(15)32-20(18)22(23,24)25)31-21(28)26-8-10-30-11-9-26/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOQCXHYUMQCQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a trifluoromethyl group and a methoxyphenyl substituent, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on existing literature, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is defined by the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H19F3O5 |

| Molecular Weight | 422.356 g/mol |

| IUPAC Name | [3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate |

| InChI Key | InChI=1S/C22H19F3O5 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and cellular uptake. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. Notably, the chromenone core has demonstrated interactions with DNA and proteins, which can lead to apoptosis in cancer cells.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, docking studies have shown that derivatives of chromenones can inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. In vitro studies have reported cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies suggest that chromenone derivatives can exhibit activity against a range of pathogens due to their ability to disrupt microbial cell membranes and inhibit essential enzymes .

Anti-inflammatory Effects

The presence of the trifluoromethyl group has been linked to enhanced anti-inflammatory properties. Compounds with similar functionalities have been shown to reduce inflammation by inhibiting COX-2 and LOX enzymes, which are critical in inflammatory pathways .

Case Studies

- Cytotoxicity Against Cancer Cells

-

Enzyme Inhibition Studies

- In vitro assays demonstrated that this compound effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases. The IC50 values were recorded at 19.2 μM for AChE and 13.2 μM for BChE, suggesting its potential utility in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

Compound 1 : [3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Morpholine-4-carboxylate (CAS: 637748-17-5)

- Structure : Replaces the 2-methoxyphenyl group with a 4-chlorophenyl substituent.

- Molecular Formula: C21H15ClF3NO4.

- Key Differences: Higher lipophilicity (XLogP3 = 4.1) due to the chloro substituent . Demonstrated cytotoxicity in preliminary studies, though direct comparisons to the parent compound are lacking .

Compound 2 : 3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl Morpholine-4-carboxylate (CAS: 844459-76-3)

- Structure : Features a 3,4-dimethoxyphenyl group at position 3.

- Molecular Formula: C23H20F3NO6.

- Key Differences :

Variations in the Ester Group at Position 7

Compound 3 : 3-(2-Naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-Thiophenecarboxylate (CAS: 385372-96-3)

- Structure : Replaces the morpholine carboxylate with a thiophene carboxylate .

- Molecular Formula : C25H13F3O5S.

- The bulkier 2-naphthyloxy group at position 3 may hinder steric interactions in target binding.

Compound 4 : [3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Cyclopropanecarboxylate (AC1LY3LN)

- Structure : Substitutes morpholine carboxylate with a cyclopropanecarboxylate .

- Lower topological polar surface area (65.1 Ų) compared to the parent compound .

Hybrid Derivatives with Additional Functional Groups

Compound 5 : 2-{[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}-N-(2-Isopropylphenyl)acetamide

- Structure : Incorporates an acetamide-linked isopropylphenyl group.

- Molecular Formula: C29H26F3NO5.

- Higher molecular weight (541.52 g/mol) could reduce oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.